molecular formula C9H10N4 B15252550 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Cat. No.: B15252550
M. Wt: 174.20 g/mol
InChI Key: FBAIJEPNPGWSLV-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the first position and a pyridin-4-yl group at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 4-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern.

    5-(Pyridin-4-YL)-1H-pyrazol-4-amine: Lacks the methyl group at the first position.

    1-Methyl-5-(pyridin-2-YL)-1H-pyrazol-4-amine: Pyridine ring substituted at the second position.

Uniqueness: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-5-pyridin-4-ylpyrazol-4-amine

InChI

InChI=1S/C9H10N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3

InChI Key

FBAIJEPNPGWSLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=NC=C2

Origin of Product

United States

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